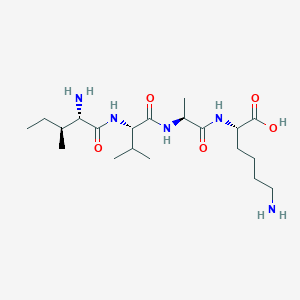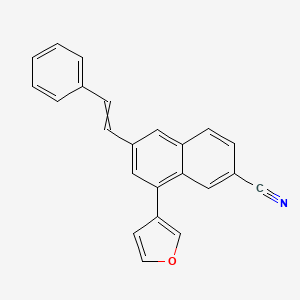boranyl CAS No. 547768-61-6](/img/structure/B14226482.png)
[Di(propan-2-yl)amino](4-methoxyphenyl)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(propan-2-yl)aminoboranyl is a chemical compound with the molecular formula C13H21BNO It is known for its unique structure, which includes a boron atom bonded to a 4-methoxyphenyl group and a di(propan-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl)aminoboranyl typically involves the reaction of 4-methoxyphenylboronic acid with di(propan-2-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)aminoboranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Scientific Research Applications
Di(propan-2-yl)aminoboranyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Medicine: It is being explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Di(propan-2-yl)aminoboranyl involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Di(propan-2-yl)aminoboranyl include other boron-containing compounds, such as:
- Pinacol boronic esters
- Boronic acids
- Boranes
Uniqueness
What sets Di(propan-2-yl)aminoboranyl apart from these similar compounds is its unique combination of a di(propan-2-yl)amino group and a 4-methoxyphenyl group bonded to the boron atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
547768-61-6 |
|---|---|
Molecular Formula |
C13H21BNO |
Molecular Weight |
218.13 g/mol |
InChI |
InChI=1S/C13H21BNO/c1-10(2)15(11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3 |
InChI Key |
CIZPSAHEQFVTHA-UHFFFAOYSA-N |
Canonical SMILES |
[B](C1=CC=C(C=C1)OC)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
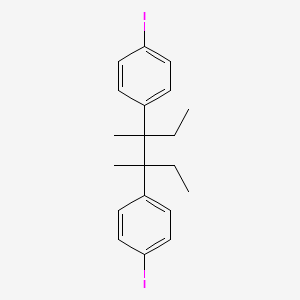
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
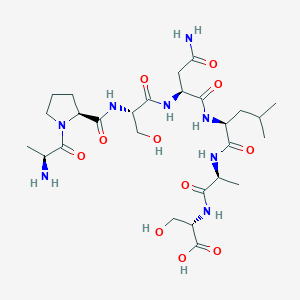
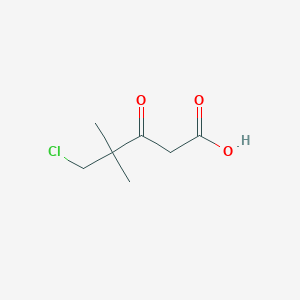
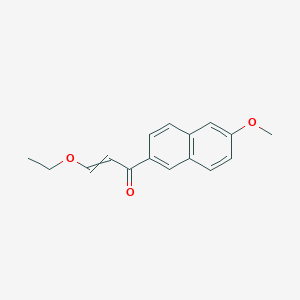
silane](/img/structure/B14226441.png)
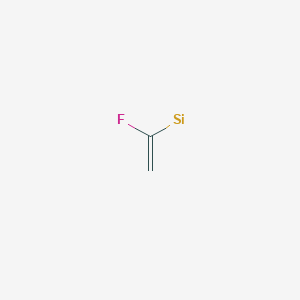
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
